Vinpocetine-d5

Description

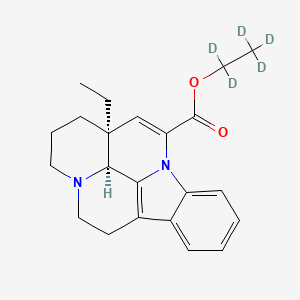

Structure

3D Structure

Properties

Molecular Formula |

C22H26N2O2 |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |

InChI |

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1/i2D3,4D2 |

InChI Key |

DDNCQMVWWZOMLN-FEGSZYOMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@@]2(CCCN3[C@@H]2C4=C(CC3)C5=CC=CC=C5N14)CC |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Vinpocetine-d5 for Researchers and Drug Development Professionals

For research use only. Not for diagnostic or therapeutic use.

Introduction

Vinpocetine-d5 is the deuterium-labeled form of Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine.[1] It serves as a crucial internal standard for analytical and research purposes, particularly in pharmacokinetic studies and clinical mass spectrometry, due to its distinct mass from the parent compound.[1] This guide provides a comprehensive overview of this compound, its chemical properties, and the established biological activities of its non-labeled counterpart, Vinpocetine.

Chemical Structure and Properties

This compound is structurally identical to Vinpocetine, with the exception of five deuterium atoms replacing five hydrogen atoms on the ethyl ester group. This isotopic labeling provides a stable, heavier molecule ideal for use as an internal standard in quantitative analyses.

Chemical Formula: C₂₂H₂₁D₅N₂O₂

Molecular Weight: 355.48 g/mol [1]

SMILES: CC[C@@]12[C@@]3([H])C4=C(CCN3CCC2)C5=CC=CC=C5N4C(C(OC([2H])([2H])C([2H])([2H])[2H])=O)=C1[1]

Chemical Structure:

Figure 1: 2D chemical structure of this compound, highlighting the five deuterium atoms on the ethyl group.

Synthesis of Vinpocetine

Biological Activity and Mechanisms of Action of Vinpocetine

Vinpocetine exhibits a range of biological activities, primarily attributed to its functions as a phosphodiesterase (PDE) inhibitor, a voltage-gated sodium channel blocker, and an inhibitor of the NF-κB inflammatory pathway.

Phosphodiesterase (PDE) Inhibition

Vinpocetine is a known inhibitor of phosphodiesterase type 1 (PDE1).[2][3] PDE1 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways.[4] By inhibiting PDE1, Vinpocetine increases the intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects, including vasodilation and modulation of neuronal plasticity.[2][3]

Inhibition of Voltage-Gated Sodium Channels

Vinpocetine has been shown to block voltage-gated sodium channels in a concentration- and state-dependent manner.[5] This action is particularly relevant to its neuroprotective effects. By blocking these channels, Vinpocetine can reduce excessive neuronal firing and excitotoxicity, which are implicated in various neurological disorders.[5][6]

Inhibition of the NF-κB Signaling Pathway

A significant aspect of Vinpocetine's anti-inflammatory properties stems from its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][7] Vinpocetine directly targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[2][7] This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[2]

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory activities of Vinpocetine.

| Target | Assay Type | Species | IC₅₀ | Reference |

| IKKβ | Cell-free kinase assay | Recombinant | ≈ 17.17 µM | [7] |

| IKK | In-cell kinase assay | Rat | ≈ 26 µM | [7] |

| NF-κB Transcriptional Activity | Luciferase reporter assay | Rat | ≈ 25 µM | [8] |

Table 1: Inhibitory concentrations of Vinpocetine on the IKK/NF-κB pathway.

| Target | Cell Type | Holding Potential | IC₅₀ | Reference |

| NaV1.8 | ND7/23 (dorsal root ganglion-derived) | -90 mV | 10.4 µM | [5] |

| NaV1.8 | ND7/23 (dorsal root ganglion-derived) | -35 mV | 3.5 µM | [5] |

| Voltage-gated Na+ channels | Rat cortical neurons | Not specified | 44.2 ± 14.6 µM | [5] |

Table 2: Inhibitory concentrations of Vinpocetine on voltage-gated sodium channels.

Experimental Protocols

IKK Kinase Inhibition Assay (Cell-Free)

This protocol is adapted from the methodology described by Jeon et al. (2010).[7]

-

Reaction Setup: Prepare a reaction mixture containing recombinant IKKβ, GST-IκBα as a substrate, and [γ-³²P]ATP in a kinase assay buffer.

-

Vinpocetine Treatment: Add varying concentrations of Vinpocetine to the reaction mixtures.

-

Incubation: Incubate the reactions for 10 minutes at 30°C to allow for the kinase reaction to proceed.

-

Termination: Stop the reaction by adding SDS sample buffer.

-

Analysis: Separate the proteins by SDS-PAGE. Visualize the phosphorylated GST-IκBα by autoradiography.

-

Quantification: Measure the band intensities using densitometry to determine the relative IKK activity and calculate the IC₅₀ value.

Whole-Cell Patch-Clamp Recording for Sodium Channel Inhibition

This protocol is a generalized procedure based on standard electrophysiological techniques.[9][10][11][12]

-

Cell Preparation: Culture primary neurons or a suitable cell line expressing the sodium channel of interest on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with an external recording solution.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with an internal solution.

-

Giga-seal Formation: Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

-

Data Acquisition: In voltage-clamp mode, hold the cell at a specific potential (e.g., -90 mV) and apply depolarizing voltage steps to elicit sodium currents.

-

Vinpocetine Application: Perfuse the chamber with the external solution containing various concentrations of Vinpocetine and record the resulting changes in the sodium current amplitude.

-

Data Analysis: Analyze the current traces to determine the concentration-dependent inhibition of the sodium channels and calculate the IC₅₀ value.

Phosphodiesterase 1 (PDE1) Inhibition Assay

This is a generalized protocol for a radioenzymatic PDE assay.[13][14]

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a known concentration of [³H]-cGMP or [³H]-cAMP.

-

Enzyme and Inhibitor: Add purified PDE1 enzyme and varying concentrations of Vinpocetine to the reaction tubes.

-

Initiation and Incubation: Initiate the reaction by adding the substrate ([³H]-cGMP or [³H]-cAMP) and incubate at 30°C for a defined period.

-

Termination: Stop the reaction by boiling the tubes for 1 minute.

-

Nucleotidase Treatment: Add snake venom nucleotidase to convert the [³H]-5'-GMP or [³H]-5'-AMP to the corresponding [³H]-guanosine or [³H]-adenosine. Incubate for a further 10 minutes at 30°C.

-

Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unreacted cyclic nucleotide from the resulting nucleoside.

-

Quantification: Elute the [³H]-nucleoside and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition for each Vinpocetine concentration and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. The synthesis of ethyl apovincaminate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]

- 3. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of an acute infusion of vincamine and ethyl apovincaminate on cerebral blood flow in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. Patch Clamp Protocol [labome.com]

- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 12. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

A Technical Guide to the Synthesis and Isotopic Labeling of Vinpocetine-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a proposed synthetic pathway for Vinpocetine-d5, a deuterated analog of the nootropic drug Vinpocetine. This document outlines the core methodologies, experimental protocols, and relevant data for the synthesis and isotopic labeling process, tailored for an audience in pharmaceutical research and development.

Introduction

Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, is a well-established therapeutic agent used for the treatment of cerebrovascular disorders and cognitive impairment. Isotopic labeling of active pharmaceutical ingredients (APIs) with stable isotopes, such as deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium atoms can alter the metabolic profile of a drug, often leading to a slower rate of metabolism and potentially improved pharmacokinetic properties. This compound is the deuterium-labeled version of Vinpocetine, where five hydrogen atoms have been replaced by deuterium. This guide details a feasible synthetic approach to this compound, focusing on the esterification of apovincaminic acid with deuterated ethanol.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved by introducing the deuterium label at the ethyl ester moiety of the molecule. This approach is efficient as it utilizes a commercially available deuterated reagent and involves a well-understood esterification reaction. The proposed two-step synthesis starts from the hydrolysis of Vinpocetine to apovincaminic acid, followed by re-esterification with deuterated ethanol.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound.

Step 1: Hydrolysis of Vinpocetine to Apovincaminic Acid

Objective: To hydrolyze the ethyl ester of Vinpocetine to yield apovincaminic acid.

Materials:

-

Vinpocetine

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Water (deionized)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve Vinpocetine (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

-

Add a solution of sodium hydroxide (2.0 eq) to the flask.

-

Reflux the mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid to a pH of approximately 6-7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude apovincaminic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Esterification of Apovincaminic Acid with Deuterated Ethanol

Objective: To esterify apovincaminic acid with deuterated ethanol to produce this compound.

Materials:

-

Apovincaminic acid

-

Ethanol-d6 (C2D5OD) or Ethanol-d5 (CH3CD2OH)

-

Sulfuric acid (H2SO4, concentrated)

-

Sodium bicarbonate (NaHCO3, saturated solution)

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Suspend apovincaminic acid (1.0 eq) in an excess of ethanol-d6.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. The values presented are typical for these types of reactions and should be considered as illustrative.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Hydrolysis | Vinpocetine, NaOH | 1 : 2 | Ethanol/Water | Reflux | 4 | ~90 |

| 2 | Esterification | Apovincaminic Acid, Ethanol-d6, H2SO4 | 1 : excess : cat. | Ethanol-d6 | Reflux | 12 | ~85 |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C22H21D5N2O2 |

| Molecular Weight | 355.49 g/mol |

| Isotopic Purity | ≥ 98% |

| ¹H NMR | Spectrum consistent with the structure, showing the absence of signals corresponding to the ethyl protons. |

| ¹³C NMR | Spectrum consistent with the structure. |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C22H22D5N2O2⁺: 356.29, found: ~356.3 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Signaling Pathways of Vinpocetine

Vinpocetine is known to exert its pharmacological effects through multiple mechanisms of action. Understanding these pathways is crucial for researchers utilizing this compound in biological studies.

Caption: Key signaling pathways modulated by Vinpocetine.

Disclaimer: The experimental protocols and data presented in this guide are based on established chemical principles and are provided for informational purposes. Researchers should conduct their own risk assessments and optimization studies before implementing these procedures.

Vinpocetine-d5: A Technical Guide to its Physical and Chemical Properties for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Vinpocetine-d5, a deuterated analog of the synthetic nootropic agent Vinpocetine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Physical and Chemical Data

This compound is a stable, isotopically labeled form of Vinpocetine, where five hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Vinpocetine. While specific experimental data for some physical properties of the deuterated form are not widely published, the following tables summarize the known properties of this compound and its non-deuterated counterpart, Vinpocetine. The physical and chemical properties of this compound are expected to be very similar to those of Vinpocetine, with a slight increase in molecular weight due to the deuterium atoms.

Table 1: General and Physical Properties of this compound and Vinpocetine

| Property | This compound | Vinpocetine | Source(s) |

| Chemical Name | (3alpha,16alpha)-Eburnamenine-14-carboxylic-d5 Acid Ethyl Ester | (3α,16α)-Eburnamenine-14-carboxylic acid ethyl ester | [1][2] |

| Synonyms | (+)-Apovincaminic Acid-d5 Ethyl Ester; (+)-Vinpocetine-d5 | Ethyl apovincaminate, Cavinton | [1][2] |

| CAS Number | 2734920-39-7 | 42971-09-5 | [3][4] |

| Molecular Formula | C₂₂H₂₁D₅N₂O₂ | C₂₂H₂₆N₂O₂ | [1][5][6] |

| Molecular Weight | 355.48 g/mol | 350.45 g/mol | [1][5][6] |

| Appearance | White to off-white crystalline powder | White or slightly yellow, crystalline powder | [7] |

| Melting Point | Data not available | 147-153 °C | N/A |

| Boiling Point | Data not available | Data not available | N/A |

| Solubility | Data not available | Practically insoluble in water, soluble in methylene chloride, slightly soluble in anhydrous ethanol.[7] 35.5 µg/mL (at pH 7.4)[8] | [7][8] |

| pKa (basic) | Data not available | 7.1 | [8] |

Table 2: Spectroscopic Data of Vinpocetine

| Technique | Data |

| UV-Vis λmax | 228 nm, 272 nm, 314 nm in Methanol[9] |

| Mass Spectrometry | Precursor m/z: 351.2067 [M+H]⁺ |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the characterization and analysis of this compound. These protocols are based on established methods for Vinpocetine and can be adapted for its deuterated analog.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample.

Methodology:

A validated stability-indicating HPLC method for Vinpocetine can be adapted.[10]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 6.0) in a ratio of 65:35 (v/v).[10]

-

Flow Rate: 1.7 mL/min.[10]

-

Detection Wavelength: 228 nm.[9]

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution.

-

Perform serial dilutions to obtain working standard solutions of various concentrations.

-

Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the linear range of the assay.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the standard solutions to establish a calibration curve.

-

Inject the sample solution.

-

The purity of this compound is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

-

Synthesis of this compound (Conceptual)

Objective: To synthesize this compound.

While a specific, detailed synthesis protocol for this compound is not publicly available, it can be conceptually derived from the known synthesis of Vinpocetine. The synthesis would likely involve the use of a deuterated starting material or a deuterated reagent at a key step. A common semi-synthetic route to Vinpocetine starts from Vincamine.[11][12][13] A plausible approach for introducing the deuterium labels would be through the use of deuterated ethanol (ethanol-d6) in the final esterification step.

Conceptual Workflow:

Caption: Conceptual synthesis workflow for this compound.

Signaling Pathways

Vinpocetine exerts its neuroprotective and anti-inflammatory effects through the modulation of several key signaling pathways. As an isotopic analog, this compound is expected to interact with the same molecular targets and influence the same pathways.

Inhibition of Phosphodiesterase 1 (PDE1)

One of the primary mechanisms of action of Vinpocetine is the inhibition of phosphodiesterase type 1 (PDE1). This inhibition leads to an increase in the intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which in turn promotes vasodilation and improves cerebral blood flow.

Caption: this compound inhibits PDE1, leading to increased cerebral blood flow.

Anti-inflammatory Effects via NF-κB Pathway

Vinpocetine has demonstrated significant anti-inflammatory properties by inhibiting the IκB kinase (IKK) complex, which is a key regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[14][15] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Caption: Anti-inflammatory mechanism of this compound via the NF-κB pathway.

Modulation of TLR4/MyD88 Signaling

Recent studies have indicated that Vinpocetine can ameliorate cerebral ischemia/reperfusion injury by down-regulating the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway, which is upstream of NF-κB.[15]

Caption: this compound modulates the TLR4/MyD88 signaling pathway.

References

- 1. This compound | CAS No- 42971-09-5-unlabelled | Simson Pharma Limited [simsonpharma.com]

- 2. This compound | CAS | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Vinpocetine | CAS#:42971-09-5 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Vinpocetine manufacturer and supplier | Worldwide [covex.com]

- 8. Vinpocetine | C22H26N2O2 | CID 443955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. Development of a Validated Stability-Indicating HPLC Method for Vinpocetine in the Presence of Potential Impurities in Tablet Dosage Form by Multiresponse Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological activity of vinpocetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102702191A - Synthesis method of vinpocetine - Google Patents [patents.google.com]

- 13. CN102702192A - Synthesis method of vinpocetine - Google Patents [patents.google.com]

- 14. alzdiscovery.org [alzdiscovery.org]

- 15. Vinpocetine alleviate cerebral ischemia/reperfusion injury by down-regulating TLR4/MyD88/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Vinpocetine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the pharmacokinetics and metabolism of Vinpocetine. Vinpocetine-d5, a deuterated version of Vinpocetine, is primarily used as an internal standard for the quantitative analysis of Vinpocetine in biological samples during pharmacokinetic studies. Therefore, the in vivo data presented here pertains to Vinpocetine.

Introduction

Vinpocetine is a synthetic derivative of the alkaloid vincamine, which is extracted from the periwinkle plant (Vinca minor).[1] It has been used for the treatment of cerebrovascular disorders and cognitive impairment.[2][3] Understanding its pharmacokinetic profile and metabolic fate is crucial for its therapeutic application and for the development of new drug formulations.

Pharmacokinetics

Absorption

Vinpocetine is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) generally occurring within 1 to 1.5 hours.[4] However, its oral bioavailability is relatively low and can be highly variable, ranging from 6.2% in humans to 52% in rats.[4][5] Food intake, particularly a high-fat meal, has been shown to significantly increase the bioavailability of Vinpocetine by 60 to 100%.[6] The low oral bioavailability is largely attributed to a significant first-pass metabolism in the liver.[7]

Distribution

Vinpocetine exhibits a high volume of distribution (Vdss) of approximately 2.1 L/kg, indicating extensive distribution into tissues.[4] It is known to readily cross the blood-brain barrier, which is essential for its neurological effects.[1][8]

Metabolism

Vinpocetine is extensively metabolized, primarily in the liver.[5] The main metabolic pathway is the hydrolysis of the ethyl ester to its major and active metabolite, apovincaminic acid (AVA).[7][9] This biotransformation is rapid.[9] In humans, approximately 20-40% of an administered dose of vinpocetine is converted to AVA.[9] Due to the rapid metabolism and resulting low plasma concentrations of the parent drug, AVA is often used as a surrogate for assessing the bioequivalence of Vinpocetine formulations.[10]

Studies on the involvement of cytochrome P450 (CYP) enzymes in Vinpocetine metabolism have shown that it has a weak inhibitory effect on CYP2C9 and moderate inhibitory effects on CYP3A4 and CYP2D6 in vitro.[11][12][13][14] However, these inhibitory concentrations are generally higher than the expected plasma concentrations in humans, suggesting a low probability of clinically significant CYP-mediated drug interactions.[13]

Excretion

Unchanged Vinpocetine is not detected in urine, indicating that it is completely metabolized before excretion.[4] The elimination of Vinpocetine follows a biphasic pattern after intravenous administration, with a rapid initial phase and a slower terminal phase.[4] The elimination half-life of Vinpocetine in plasma has been reported to be around 4.83 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Vinpocetine from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Vinpocetine in Humans

| Parameter | Value | Species | Administration Route | Reference |

| Bioavailability | 6.2 ± 1.9% | Human | Oral | [5] |

| 56.6 ± 8.9% | Human | Oral | [4] | |

| Tmax | 1 - 1.5 h | Human | Oral | [4] |

| Cmax | 20 - 62 ng/mL | Human | Oral | [4] |

| Elimination Half-life (t1/2β) | 4.83 h | Human | Intravenous | [4] |

| 4.7 ± 2.13 h | Human | Intravenous | [8] | |

| Volume of Distribution (Vdss) | 2.1 L/kg | Human | Intravenous | [4] |

| Clearance | 0.366 L/h/kg | Human | Intravenous | [4] |

Table 2: In Vitro Cytochrome P450 Inhibition by Vinpocetine

| CYP Isoform | IC50 (μM) | Inhibition Type | Reference |

| CYP3A4 | >100 | Weak/No Inhibition | [11][12] |

| 2.8 (recombinant) | Moderate Inhibition | [13][14] | |

| 54 (HLM) | Competitive Inhibition | ||

| CYP2D6 | >100 | Weak/No Inhibition | [11][12] |

| 6.5 (recombinant) | Moderate Inhibition | [13][14] | |

| 19 (HLM) | Non-competitive Inhibition | ||

| CYP2C9 | 68.96 | Weak Inhibition | [11][12] |

| No activity | No Inhibition | [13] | |

| CYP2C19 | >100 | Weak/No Inhibition | [11][12] |

| No activity | No Inhibition | [13] | |

| CYP1A2 | No activity | No Inhibition | [13] |

| CYP2E1 | >100 | Weak/No Inhibition | [11][12] |

HLM: Human Liver Microsomes

Experimental Protocols

In Vivo Pharmacokinetic Study in Humans

A typical clinical study to determine the pharmacokinetics of Vinpocetine would involve the following steps, as synthesized from various reported studies[4][10][15]:

-

Subject Recruitment: Healthy volunteers are recruited for the study.

-

Study Design: A randomized, crossover design is often employed to compare different formulations or dosing regimens.

-

Drug Administration: A single oral dose of Vinpocetine (e.g., 10 mg tablet) is administered to the subjects.

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an anticoagulant.

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Sample Preparation:

-

An internal standard (e.g., this compound) is added to a known volume of plasma.

-

Proteins are precipitated using a suitable solvent (e.g., acetonitrile).

-

The sample is centrifuged, and the supernatant is collected and evaporated to dryness.

-

The residue is reconstituted in a mobile phase for analysis.

-

-

Analytical Method: The concentrations of Vinpocetine and its metabolite, apovincaminic acid (AVA), in the plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (elimination half-life) using non-compartmental or compartmental analysis.

In Vitro Cytochrome P450 Inhibition Assay

The protocol to assess the inhibitory effect of Vinpocetine on major CYP450 enzymes in human liver microsomes can be summarized as follows[11][12][16]:

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, a specific probe substrate for the CYP isoform being tested, and various concentrations of Vinpocetine.

-

Pre-incubation: The mixture is pre-incubated at 37°C.

-

Reaction Initiation: The reaction is initiated by adding a NADPH-generating system.

-

Incubation: The mixture is incubated for a specific period at 37°C.

-

Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analytical Method: The formation of the specific metabolite from the probe substrate is quantified using a validated LC-MS/MS method.

-

Data Analysis: The rate of metabolite formation in the presence of Vinpocetine is compared to the control (without Vinpocetine). The IC50 value (the concentration of Vinpocetine that causes 50% inhibition of the enzyme activity) is then calculated.

Visualizations

Caption: Overview of Vinpocetine Pharmacokinetics.

Caption: Experimental Workflow for a Vinpocetine Pharmacokinetic Study.

References

- 1. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vinpocetine in the treatment of poststroke cognitive dysfunction: A protocol for systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vinpocetine for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of vinpocetine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro-in vivo correlation of the pharmacokinetics of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability of vinpocetine and interference of the time of application with food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]

- 8. Pharmacokinetics of vinpocetine and its metabolite, apovincaminic acid, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetics and comparative bioavailability of two vinpocetine tablet formulations in healthy volunteers by using the metabolite apovincaminic acid as pharmacokinetic parameter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of Vinpocetine on Human Cytochrome P450 Isoenzymes by Using a Cocktail Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effect of Vinpocetine on Human Cytochrome P450 Isoenzymes by Using a Cocktail Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Studies on Pharmacokinetic Drug Interaction Potential of Vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of vinpocetine and its main metabolite apovincaminic acid before and after the chronic oral administration of vinpocetine to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Certificate of Analysis and Purity Assessment of Vinpocetine-d5

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment methodologies for Vinpocetine-d5, a deuterated analog of Vinpocetine. Designed for researchers, scientists, and drug development professionals, this document outlines the critical quality attributes of this compound, details the analytical techniques for its purity evaluation, and presents relevant biochemical pathways.

Certificate of Analysis (CoA) for this compound

A Certificate of Analysis for this compound is a formal document issued by a manufacturer that certifies the quality and purity of a specific batch of the compound. It is a critical component of quality control and assurance, providing researchers with essential information for their studies. While batch-specific values will vary, a typical CoA for this compound will include the data presented in Table 1.

Table 1: Representative Certificate of Analysis for this compound

| Parameter | Specification | Result |

| Appearance | Pale Yellow Solid | Conforms |

| Molecular Formula | C₂₂H₂₁D₅N₂O₂ | Conforms |

| Molecular Weight | 355.48 g/mol | Conforms |

| Identity (by ¹H NMR) | Conforms to structure | Conforms |

| Purity (by HPLC) | ≥98% | 99.5% |

| Isotopic Purity | ≥98% | 99.2% |

| Residual Solvents | As per USP <467> | Conforms |

| Heavy Metals | ≤10 ppm | Conforms |

| Loss on Drying | ≤1.0% | 0.3% |

| Storage | 2-8°C, in a dry, dark place | Conforms |

Purity Assessment: Methodologies and Protocols

The determination of purity is a cornerstone of the quality control of this compound. High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust analytical technique for this purpose. It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for ensuring the accurate determination of this compound purity and for the simultaneous analysis of its process-related impurities and degradation products.

The following protocol is a representative example of an HPLC method for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV or PDA detector

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Reagents and Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Triethylamine (HPLC grade)

-

Water (HPLC grade)

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M KH₂PO₄, pH adjusted to 6.0 with orthophosphoric acid) in a ratio of approximately 65:35 (v/v).[1]

-

Flow Rate: 1.0 - 1.7 mL/min.[1]

-

Detection Wavelength: 230 nm for Vinpocetine and its degradation products, and 280 nm for other potential impurities.[2]

-

Column Temperature: Ambient or controlled at 35°C.[3]

-

Injection Volume: 15 µL.[3]

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Sample Solution: Accurately weigh a corresponding amount of the this compound sample, dissolve it in the mobile phase, and dilute to the same concentration as the standard solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the this compound sample is calculated by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. The percentage purity is determined using the following formula:

% Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Impurities are identified by their retention times relative to the main peak and quantified using a reference standard of the impurity if available, or by the area normalization method.

Visualizing Analytical and Biological Processes

To better illustrate the workflows and mechanisms discussed, the following diagrams are provided.

Caption: Workflow for the purity assessment of this compound by HPLC.

Vinpocetine, the non-deuterated parent compound of this compound, exerts its pharmacological effects through multiple mechanisms of action. One of the key pathways involves the inhibition of phosphodiesterase (PDE) and the subsequent modulation of inflammatory responses.

Caption: Simplified signaling pathway of Vinpocetine's mechanism of action.

This technical guide provides a foundational understanding of the quality assessment of this compound. For specific applications, it is imperative to refer to the batch-specific Certificate of Analysis provided by the manufacturer and to validate all analytical methods in-house.

References

- 1. Development of a Validated Stability-Indicating HPLC Method for Vinpocetine in the Presence of Potential Impurities in Tablet Dosage Form by Multiresponse Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of an RP-HPLC Method for the Determination of Vinpocetine and Folic Acid in the Presence of a Vinpocetine Alkaline Degradation Product in Bulk and in Capsule Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of three intermediate impurities residues in vinpocetine by HPLC [hgxx.org]

An In-depth Technical Guide to Deuterium-Labeled Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, practical applications, and critical considerations for using deuterium-labeled internal standards in mass spectrometry. Stable isotope-labeled (SIL) compounds are the gold standard for quantitative analysis, and deuterium labeling offers a cost-effective and widely accessible option for achieving accurate and precise results.[1][2]

Core Principles of Deuterium-Labeled Standards

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[2] In mass spectrometry, a deuterium-labeled internal standard (IS) is a version of the target analyte where one or more hydrogen atoms have been replaced by deuterium.[3] This subtle change increases the mass of the molecule without significantly altering its chemical properties.[1]

The primary function of a deuterium-labeled IS is to correct for variability throughout the analytical workflow.[4] Since the labeled standard is chemically almost identical to the analyte, it exhibits similar behavior during sample extraction, chromatography, and ionization.[1] By adding a known amount of the IS to every sample and standard at the beginning of the process, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains constant even if there are variations in sample recovery, injection volume, or matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer's source.[5][6]

Quantitative Data and Performance

The use of deuterium-labeled internal standards significantly improves the quality of quantitative data. The following tables summarize the typical performance enhancements and key characteristics.

Table 1: Comparison of Analytical Performance With and Without a Deuterium-Labeled Internal Standard

| Parameter | Without Internal Standard | With Deuterium-Labeled IS |

| Linearity (R²) | 0.985 | >0.999 |

| Accuracy (% Bias) | ± 25% | < ± 10% |

| Precision (% RSD) | 15-20% | < 5% |

| Matrix Effect Variability | High | Low (Compensated) |

This table presents representative data showing the typical improvements in assay performance when a deuterium-labeled internal standard is used.

Table 2: Impact of Matrix Effects on Analyte Quantification

| Sample Matrix | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Calculated Concentration Accuracy |

| Solvent (No Matrix) | 1,000,000 | 1,050,000 | 0.95 | 100% (Reference) |

| Plasma Lot A (Suppression) | 550,000 | 580,000 | 0.95 | 99.8% |

| Plasma Lot B (Enhancement) | 1,300,000 | 1,370,000 | 0.95 | 100.1% |

This table illustrates how the analyte/IS ratio remains consistent, ensuring accurate quantification despite significant signal suppression or enhancement caused by different biological matrices.[7]

Key Experimental Protocols and Workflows

A robust quantitative method relies on the correct implementation of the internal standard. Below is a detailed methodology for a typical LC-MS/MS bioanalytical assay.

Detailed Experimental Protocol:

-

Preparation of Solutions:

-

Prepare separate stock solutions of the analyte and the deuterium-labeled internal standard in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Create a series of calibration standards by spiking a blank matrix (e.g., human plasma) with varying known concentrations of the analyte.

-

Prepare an internal standard working solution at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation Example):

-

Aliquot 100 µL of each calibration standard, quality control (QC) sample, and unknown sample into separate microcentrifuge tubes.

-

Add 20 µL of the internal standard working solution to every tube (except for blank matrix samples used to check for interferences). Vortex briefly.

-

Add 400 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of vials or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid) to separate the analyte and IS from other matrix components. The goal is for the analyte and the IS to co-elute.[5]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Define a specific precursor-to-product ion transition for the analyte (e.g., m/z 350 → 150).

-

Define a corresponding transition for the deuterium-labeled IS (e.g., m/z 354 → 152 for a d4-labeled standard).

-

Optimize instrument parameters such as collision energy and source temperature for maximum signal intensity.

-

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the internal standard in each injection.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Use the resulting linear regression equation to determine the concentration of the analyte in the QC and unknown samples based on their measured peak area ratios.

-

Visualizing Key Concepts and Workflows

Diagrams created using the DOT language provide clear visual representations of the underlying principles and processes.

Caption: General workflow for quantitative analysis using a deuterium-labeled internal standard.

Caption: Diagram illustrating how the analyte/IS ratio corrects for sample loss during preparation.

Caption: How co-eluting d-IS corrects for matrix-induced ion suppression.

Potential Challenges and Advanced Considerations

While highly effective, there are potential challenges to consider when using deuterium-labeled standards:

-

Isotopic Exchange: Deuterium atoms placed on certain positions, such as on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups, can sometimes exchange with protons from the solvent (a phenomenon known as back-exchange).[1][8] This can compromise the integrity of the standard. Careful design and synthesis are required to place labels on stable, non-exchangeable positions.[9]

-

Chromatographic Isotope Effect: Occasionally, the deuterated standard may elute slightly earlier or later than the native analyte in reversed-phase chromatography.[10][11] This is known as the chromatographic isotope effect.[12][13] If the separation is significant, the analyte and IS may experience different levels of matrix effects, leading to inaccurate results.[11] This effect is generally minimal but should be assessed during method development.

-

Cross-Contribution: It is important to ensure that the unlabeled analyte does not contribute to the signal of the labeled standard, and vice versa. High isotopic purity of the standard (typically >98%) is crucial.

Conclusion

Deuterium-labeled internal standards are an indispensable tool in modern mass spectrometry, particularly for applications in drug development, clinical diagnostics, and metabolomics.[14][15][16] Their ability to mimic the behavior of the target analyte provides robust correction for a wide range of analytical variables, leading to highly accurate and precise quantification. While considerations such as label stability and potential chromatographic shifts are important, a well-designed and validated method using a deuterium-labeled standard is fundamental to achieving reliable and defensible results in complex biological matrices.[17]

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ukisotope.com [ukisotope.com]

- 5. Home - Cerilliant [cerilliant.com]

- 6. scispace.com [scispace.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. waters.com [waters.com]

- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 16. hwb.gov.in [hwb.gov.in]

- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Vinpocetine-d5 in Advancing Neuropharmacology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of Vinpocetine-d5, a deuterated analog of vinpocetine, in the field of neuropharmacology research. With a focus on its critical role as an internal standard in bioanalytical studies, this document details the methodologies, presents quantitative data, and illustrates the complex signaling pathways influenced by its non-deuterated counterpart, vinpocetine.

Introduction to Vinpocetine and the Significance of Deuterated Standards

Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, has been extensively studied for its neuroprotective and cognitive-enhancing properties.[1][2] Its therapeutic potential in cerebrovascular disorders and neurodegenerative diseases has made it a subject of significant interest in neuropharmacology.[1] To accurately elucidate its pharmacokinetic and pharmacodynamic profiles, highly sensitive and specific analytical methods are imperative. This is where this compound, a stable isotope-labeled version of vinpocetine, plays a pivotal role.

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), deuterated internal standards like this compound are the gold standard. Their chemical and physical properties are nearly identical to the analyte of interest (vinpocetine), ensuring they behave similarly during sample preparation, chromatography, and ionization. However, their increased mass allows them to be distinguished from the non-deuterated analyte by the mass spectrometer. This co-elution and differential detection enable precise and accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.

Neuropharmacological Actions of Vinpocetine

Vinpocetine exerts its neuropharmacological effects through a multi-faceted mechanism of action, primarily centered on improving cerebral blood flow, exerting neuroprotective effects, and modulating inflammatory pathways.[2][3]

Mechanism of Action: A Multi-Target Approach

Vinpocetine's primary mechanisms include:

-

Phosphodiesterase 1 (PDE1) Inhibition: Vinpocetine is a potent inhibitor of PDE1, an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][4] By inhibiting PDE1, vinpocetine increases the intracellular levels of these cyclic nucleotides, leading to vasodilation and improved cerebral blood flow.[3] This action also contributes to enhanced neuronal plasticity.[5]

-

Sodium Channel Blockade: Vinpocetine blocks voltage-gated sodium channels, which helps to reduce neuronal excitability and protect against excitotoxicity, a key factor in neuronal damage in conditions like ischemia.[2][3]

-

Anti-inflammatory Effects: A significant aspect of vinpocetine's neuroprotective action is its ability to suppress inflammation. It has been shown to inhibit the IκB kinase (IKK), a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7][8] This inhibition prevents the activation of NF-κB, a transcription factor that upregulates the expression of pro-inflammatory cytokines and other inflammatory mediators.[6][8]

Signaling Pathway of Vinpocetine's Anti-inflammatory Action

The following diagram illustrates the signaling pathway through which vinpocetine exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.

References

- 1. Simultaneous Determination of Vinpocetine and its Major Active Metabolite Apovincaminic Acid in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Pharmacokinetics and disposition of vinpocetine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Methodological & Application

Application Note: High-Throughput Analysis of Vinpocetine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vinpocetine in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Vinpocetine-d5, is employed. The methodology involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Vinpocetine.

Introduction

Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, an extract from the lesser periwinkle plant. It is widely used in the treatment of various cerebrovascular disorders and cognitive impairments. Accurate and precise measurement of Vinpocetine concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to highly reliable results.

Experimental

Materials and Reagents

-

Vinpocetine (purity ≥ 98%)

-

This compound (isotopic purity ≥ 99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

Sample Preparation

-

Thaw human plasma samples and working standard solutions at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min |

| Total Run Time | 5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Vinpocetine | 351.2 | 280.2 | 80 V | 35 eV |

| This compound | 356.2 | 280.2 | 80 V | 35 eV |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Vinpocetine in human plasma. The use of this compound as an internal standard ensured high accuracy and precision.

Linearity and Sensitivity

The method was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio greater than 10.

Table 4: Linearity and LLOQ

| Parameter | Result |

| Calibration Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| LLOQ | 0.5 ng/mL |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (1.5, 75, and 400 ng/mL). The results are summarized in Table 5.

Table 5: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 1.5 | 4.2 | 102.7 | 5.8 | 101.5 |

| Medium | 75 | 3.1 | 98.9 | 4.5 | 99.8 |

| High | 400 | 2.5 | 101.2 | 3.9 | 100.7 |

Recovery

The extraction recovery of Vinpocetine from human plasma was determined at three QC levels and was found to be consistent and reproducible.

Table 6: Extraction Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 1.5 | 88.5 |

| Medium | 75 | 91.2 |

| High | 400 | 90.1 |

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and reliable quantification of Vinpocetine in human plasma using this compound as an internal standard. The simple sample preparation, rapid chromatographic analysis, and excellent method performance make it highly suitable for high-throughput applications in clinical and research settings.

Detailed Experimental Protocol: Quantification of Vinpocetine in Human Plasma using LC-MS/MS

Scope

This protocol details the procedure for the quantitative analysis of Vinpocetine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Equipment

-

Vinpocetine and this compound standards

-

LC-MS grade acetonitrile, methanol, and formic acid

-

Deionized water

-

Human plasma (K2-EDTA)

-

Pipettes and tips (10 µL, 200 µL, 1000 µL)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

-

LC-MS/MS system (as specified in the application note)

-

Analytical balance

Preparation of Solutions

3.1. Stock Solutions (1 mg/mL)

-

Accurately weigh approximately 10 mg of Vinpocetine and this compound into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

3.2. Working Standard Solutions

-

Prepare a series of Vinpocetine working standards by serial dilution of the stock solution with methanol to cover the desired calibration curve range.

-

Prepare a this compound internal standard (IS) working solution of 100 ng/mL by diluting the IS stock solution with methanol.

Sample Preparation Procedure

-

Arrange and label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

-

Add 100 µL of the appropriate matrix (human plasma for unknowns and QCs, or a surrogate matrix for calibration standards) to each tube.

-

Spike with the appropriate Vinpocetine working standard solution (for calibration curve and QCs).

-

Add 10 µL of the 100 ng/mL this compound IS working solution to all tubes.

-

Vortex each tube for 10 seconds.

-

Add 300 µL of acetonitrile to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to autosampler vials.

-

Place the vials in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Tables 1, 2, and 3 of the application note.

-

Create a sequence table including blanks, calibration standards, QCs, and unknown samples.

-

Start the analysis.

Data Processing and Quantification

-

Integrate the peak areas for Vinpocetine and this compound for all injections.

-

Calculate the peak area ratio of Vinpocetine to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with 1/x² weighting.

-

Determine the concentration of Vinpocetine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Workflow for the LC-MS/MS analysis of Vinpocetine.

Application Notes and Protocols for Vinpocetine Analysis Using Vinpocetine-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Vinpocetine for quantitative analysis, utilizing Vinpocetine-d5 as an internal standard. The following methods are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, an extract from the lesser periwinkle plant.[1][2] It is used in the treatment of cerebrovascular disorders and cognitive impairment.[1][2] Accurate and reliable quantification of Vinpocetine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for analyte loss during sample preparation and for correcting matrix effects in mass spectrometric analysis.

This guide details three common sample preparation techniques for the analysis of Vinpocetine, providing step-by-step protocols, comparative quantitative data, and visual workflows to aid researchers in selecting and implementing the most suitable method for their analytical needs.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, such as plasma or serum, prior to LC-MS/MS analysis. It involves the addition of an organic solvent to the sample, which denatures and precipitates the proteins. This technique is widely used for its simplicity and high-throughput applicability.

Experimental Protocol

-

Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 10 µL of a 1 µg/mL solution) to each sample, calibration standard, and quality control sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to each tube.[3]

-

Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 20.0 ng/mL | [4] |

| Inter-day Precision (RSD%) | < 15% | [4] |

| Intra-day Precision (RSD%) | < 15% | [4] |

| Recovery | > 80% | [4] |

Workflow Diagram

Caption: Protein Precipitation Workflow for Vinpocetine Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. LLE is effective in removing salts, proteins, and other polar interferences.

Experimental Protocol

-

Sample Aliquoting: Aliquot 200 µL of the biological matrix (e.g., plasma) into a glass tube.[5]

-

Internal Standard Spiking: Add the this compound internal standard to each sample.

-

Alkalinization: Add 50 µL of 0.5 M NaOH solution and vortex for 30 seconds.[5]

-

Extraction Solvent Addition: Add 3 mL of an appropriate organic solvent (e.g., hexane, ethyl acetate, or a mixture thereof).[5]

-

Extraction: Vortex the mixture for 5 minutes to facilitate the transfer of Vinpocetine into the organic phase.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[6]

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 500 ng/mL | [7] |

| Precision (RSD%) | < 8.55% | [7] |

| Mean Correlation Coefficient (r) | 0.9970 | [7] |

Workflow Diagram

Caption: Liquid-Liquid Extraction Workflow for Vinpocetine Analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. This method provides cleaner extracts compared to PPT and LLE, often resulting in reduced matrix effects and improved analytical sensitivity.

Experimental Protocol

-

Sample Pre-treatment: To 50 µL of plasma, add the this compound internal standard.[7] Dilute the sample with 200 µL of 4% phosphoric acid.

-

Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Phenomenex Strata-X-C) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of 0.1 M HCl.

-

Wash the cartridge with 1 mL of methanol.

-

-

Elution: Elute the Vinpocetine and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.100 - 60.0 ng/mL | [8] |

| Intra-day Precision (RSD%) | < 11.8% | [8] |

| Inter-day Precision (RSD%) | < 11.8% | [8] |

| Accuracy (RE%) | -1.7% to 3.0% | [8] |

Workflow Diagram

Caption: Solid-Phase Extraction Workflow for Vinpocetine Analysis.

Conclusion

The choice of sample preparation technique for Vinpocetine analysis depends on the specific requirements of the assay, including the desired level of sensitivity, sample throughput, and the complexity of the biological matrix. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample than PPT and is effective at removing salts and polar interferences. Solid-phase extraction offers the highest degree of selectivity and provides the cleanest extracts, which is often necessary for achieving the lowest limits of quantification and minimizing matrix effects in sensitive LC-MS/MS assays. The use of this compound as an internal standard is strongly recommended for all methods to ensure the highest accuracy and precision.

References

- 1. conservancy.umn.edu [conservancy.umn.edu]

- 2. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and evaluation of Vinpocetine self-emulsifying pH gradient release pellets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous Determination of Vinpocetine and its Major Active Metabolite Apovincaminic Acid in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Development and Validation of a Robust LC-MS/MS Method for the Quantification of Vinpocetine Using Vinpocetine-d5 as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, extracted from the lesser periwinkle plant (Vinca minor). It is recognized for its vasodilatory effects, particularly on cerebral blood flow, and is often used in the treatment of cerebrovascular disorders and cognitive impairment.[1] Accurate and reliable quantification of Vinpocetine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Vinpocetine in plasma, utilizing its deuterated analog, Vinpocetine-d5, as the internal standard (IS) to ensure high accuracy and precision. The method has been validated according to established guidelines.

Experimental

Materials and Reagents

-

Vinpocetine (purity ≥98%) and this compound (purity ≥98%) were sourced from a reputable chemical supplier.

-

HPLC-grade methanol, acetonitrile, and water were used throughout the experiment.

-

Formic acid (LC-MS grade) was used as a mobile phase additive.

-

Human plasma was obtained from a certified blood bank and stored at -80°C until use.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

-

LC System: Agilent 1200 Series or equivalent

-

Mass Spectrometer: Agilent 6410 Triple Quad Tandem MS or equivalent

-

Analytical Column: Agilent Zorbax XDB-C18 column (e.g., 50 mm × 4.6 mm, 5 µm) or equivalent.[2]

LC-MS/MS Conditions

The following instrumental parameters were optimized for the separation and detection of Vinpocetine and this compound.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Agilent Zorbax XDB-C18 (50 mm × 4.6 mm, 5 µm)[2] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 80:20 v/v Acetonitrile:Water with 0.2% formic acid)[2] |

| Flow Rate | 0.75 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 45°C[2] |

| Run Time | ~3.5 minutes[3] |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Vinpocetine: m/z 351.4 → 280.2[3]This compound: m/z 356.4 → 285.2 (Predicted) |

| Fragmentor Voltage | Optimized for maximum signal |

| Collision Energy | Optimized for maximum signal |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Vinpocetine and this compound in methanol at a concentration of 1 mg/mL.[1]

-

Working Solutions: Prepare serial dilutions of the Vinpocetine stock solution with methanol:water (1:1, v/v) to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

-

Spiking: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution (concentration to be optimized).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Figure 1: A diagram illustrating the sample preparation and analysis workflow.

Method Validation

The developed method was validated for linearity, precision, accuracy, recovery, and stability.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 20.0 ng/mL for Vinpocetine in human plasma.[2] The correlation coefficient (r²) was consistently greater than 0.99.

Table 3: Linearity of Vinpocetine

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| Vinpocetine | 0.1 - 20.0 | > 0.998[2] |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days. The precision (relative standard deviation, RSD) was within 15%, and the accuracy (relative error, RE) was within ±15%.[2]

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Low | 0.3 | < 15% | < 15% | ± 15% |

| Medium | 5.0 | < 15% | < 15% | ± 15% |

| High | 15.0 | < 15% | < 15% | ± 15% |

Recovery

The extraction recovery of Vinpocetine from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The average recovery was found to be greater than 80%.[2]

Table 5: Extraction Recovery

| Analyte | QC Level | Mean Recovery (%) |

| Vinpocetine | Low | > 80%[2] |

| Medium | > 80%[2] | |

| High | > 80%[2] |

Stability

The stability of Vinpocetine in human plasma was assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles. The results indicated that Vinpocetine is stable under these conditions.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantitative determination of Vinpocetine in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for routine use in pharmacokinetic and clinical studies of Vinpocetine. The simple protein precipitation extraction procedure allows for high-throughput sample analysis.

References

- 1. Quantitative determination of vinpocetine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Determination of Vinpocetine in Plasma Samples using Vinpocetine-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Vinpocetine in plasma samples using a stable isotope-labeled internal standard, Vinpocetine-d5. The described method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic studies. This guide includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and a key signaling pathway associated with Vinpocetine's mechanism of action.

Introduction